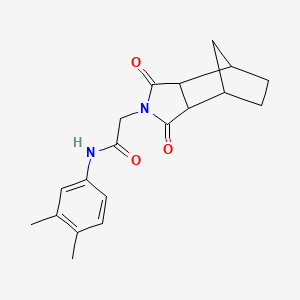![molecular formula C25H20FN3O4 B11593424 2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11593424.png)
2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide is a complex organic compound that features a combination of aromatic rings, fluorine substitution, and an imidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the fluorobenzyl group, and the final coupling with phenoxy and phenylacetamide groups. Common synthetic methods include:
Formation of Imidazolidinone Core: This can be achieved through the reaction of urea derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the imidazolidinone intermediate.
Coupling Reactions: The final steps involve coupling reactions such as Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions to introduce the phenoxy and phenylacetamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the imidazolidinone core.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound’s aromatic and fluorinated components may contribute to the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate or building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and aromatic groups can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-{(E)-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide
- 2-(2-{(E)-[1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide
Uniqueness
The uniqueness of 2-(2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-phenylacetamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro- or bromo-substituted analogs .
Propriétés
Formule moléculaire |
C25H20FN3O4 |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
2-[2-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C25H20FN3O4/c26-20-12-6-4-9-18(20)15-29-24(31)21(28-25(29)32)14-17-8-5-7-13-22(17)33-16-23(30)27-19-10-2-1-3-11-19/h1-14H,15-16H2,(H,27,30)(H,28,32)/b21-14+ |
Clé InChI |
APDSIBOAHPMLJU-KGENOOAVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593351.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11593353.png)
![2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11593354.png)

![6-amino-8-(5-bromo-2-ethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11593359.png)
![(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593360.png)
![6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593362.png)
![4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B11593365.png)

![(2Z)-6-benzyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11593390.png)
![(5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11593391.png)
![methyl (4Z)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11593396.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11593407.png)
